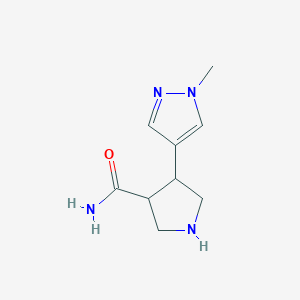
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学研究应用
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide: Shares a similar pyrazole structure but with different substituents.
1-Methyl-1H-pyrazole-4-boronic acid: Another pyrazole derivative with distinct functional groups.
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is unique due to its combination of a pyrazole ring with a pyrrolidine ring, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler pyrazole derivatives.
属性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(2-12-13)7-3-11-4-8(7)9(10)14/h2,5,7-8,11H,3-4H2,1H3,(H2,10,14) |
InChI 键 |
FOMKUYGRWDCTNR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)
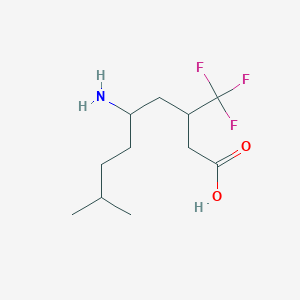
![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)
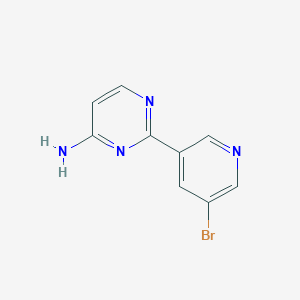
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)

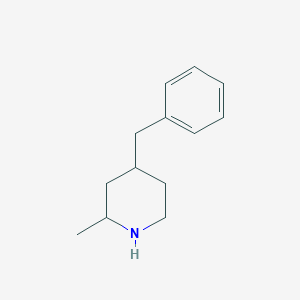
![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)

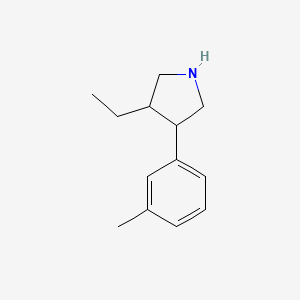
![5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13223644.png)
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223648.png)
![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)
